(4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane, with the CAS number 339010-89-8, is an organic compound that features a sulfinyl group attached to a propyl chain, which is further connected to a 4-methylphenyl group. This compound is notable for its potential applications in drug development and material science, particularly due to its unique structural characteristics that allow for various chemical interactions and biological activities.
This compound belongs to the class of organosulfur compounds, which are characterized by the presence of sulfur atoms within their molecular structure. It is specifically classified as a sulfoxide due to the sulfinyl functional group, and its complex structure includes multiple aromatic rings and a unique oxo-lambda~4~-sulfane moiety. The presence of these functional groups suggests potential reactivity and biological activity.
The synthesis of (4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane typically follows these steps:
The molecular formula for (4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane is , indicating that it contains 17 carbon atoms, 20 hydrogen atoms, 2 oxygen atoms, and 2 sulfur atoms.
InChI=1S/C17H20O2S2/c1-14-4-8-16(9-5-14)20(18)12-3-13-21(19)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3, which provides a unique identifier for its chemical structure.The compound's structural uniqueness arises from the combination of its aromatic rings and the sulfinyl group, which can influence its chemical behavior and interactions with biological systems .
(4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane can participate in several chemical reactions due to its functional groups:
The mechanism of action for (4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane involves:
The physical properties of (4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane include:
Chemical properties include:
The applications of (4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane span several fields:
CAS No.: 18883-66-4
CAS No.: 63489-58-7
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4
CAS No.: 5398-23-2